molecular formula C24H27NO5 B8068999 (Z)2S,4R-Sacubitril

(Z)2S,4R-Sacubitril

Cat. No.: B8068999
M. Wt: 409.5 g/mol
InChI Key: OBIKFELFUFDHLD-JLMIGJNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)2S,4R-Sacubitril is a chemical compound known as an impurity of Sacubitril. Sacubitril is a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure. The combination of Sacubitril and valsartan is marketed under the brand name Entresto. Sacubitril is approved by the Food and Drug Administration for its therapeutic use in heart failure patients .

Preparation Methods

The preparation of Sacubitril involves several synthetic routes and reaction conditions. One method includes the following steps:

    Cyclization: A chiral induction reagent such as (S)-1-(alpha-aminobenzyl)-2-naphthol is used.

    Addition: The reagent undergoes addition reactions with 2R-methyl-4-oxo-butyric acid.

    Debenzylation: Removal of benzyl groups.

    Ring Opening: Opening of cyclic intermediates.

    Esterification: Formation of esters.

    Amidation: Formation of amides

Industrial production methods focus on optimizing these steps to ensure high yield and purity. The process is designed to be economically viable and environmentally friendly .

Chemical Reactions Analysis

(Z)2S,4R-Sacubitril undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(Z)2S,4R-Sacubitril is primarily used in scientific research as an impurity standard for Sacubitril. Its applications include:

    Chemistry: Used in the study of reaction mechanisms and synthesis of related compounds.

    Biology: Investigated for its effects on biological systems, particularly in relation to neprilysin inhibition.

    Medicine: Studied for its potential therapeutic effects and interactions with other drugs.

    Industry: Used in the development and quality control of pharmaceutical products

Mechanism of Action

The mechanism of action of Sacubitril involves its conversion to the active metabolite LBQ657, which inhibits neprilysin. Neprilysin is an enzyme responsible for the degradation of natriuretic peptides such as atrial natriuretic peptide, brain natriuretic peptide, and c-type natriuretic peptide. Inhibition of neprilysin leads to increased levels of these peptides, resulting in vasodilation, natriuresis, and diuresis. This mechanism helps reduce the risk of cardiovascular events in heart failure patients .

Comparison with Similar Compounds

Similar compounds to (Z)2S,4R-Sacubitril include other neprilysin inhibitors such as:

    Sacubitrilat: The active metabolite of Sacubitril.

    Omapatrilat: A dual inhibitor of neprilysin and angiotensin-converting enzyme.

    Candoxatril: Another neprilysin inhibitor.

This compound is unique in its specific stereochemistry and its role as an impurity of Sacubitril. Its distinct structure and properties make it valuable for research and quality control purposes .

Properties

IUPAC Name

(Z)-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-14,17,21H,3,15-16H2,1-2H3,(H,25,26)(H,27,28)/b14-13-/t17-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIKFELFUFDHLD-JLMIGJNSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.